Product packaging for Leuprolide-d10(Cat. No.:)

Leuprolide-d10

Cat. No.: B1156911
M. Wt: 1219.46
Attention: For research use only. Not for human or veterinary use.
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Description

Leuprolide-d10 is a deuterated analog of Leuprolide, a synthetic nonapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) agonist . The compound features ten deuterium atoms, making it a critical tool for quantitative bioanalysis and metabolic studies. Leuprolide acetate, the parent compound, is widely used in the management of advanced prostate cancer, endometriosis, uterine fibroids, and central precocious puberty . Its mechanism of action involves an initial stimulation followed by a sustained suppression of pituitary gonadotropins (LH and FSH), leading to a profound decrease in the production of sex hormones like testosterone and estrogen . In research, this compound is exclusively used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure accurate and precise measurement of native Leuprolide levels in various biological matrices. This application is essential for advancing pharmacokinetic studies, conducting robust drug metabolism and disposition (DMPK) assays, and performing therapeutic drug monitoring. The deuterated form provides superior analytical performance by minimizing matrix effects and correcting for variability during sample preparation and analysis. This product is intended for research use only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₅₉H₇₄D₁₀N₁₆O₁₂

Molecular Weight

1219.46

Synonyms

6-D-Leucine-9-(N-ethyl-L-prolinamide)-10-deglycinamideluteinizing-d10;  Hormone-Releasing Factor (Pig);  A 43818-d10;  Abbott 43818-d10;  Leuprorelin-d10;  Lupron-d10;  Procren Depot-d10;  Procrin-d10;  Prostap-d10;  TAP 144-d10;  TAP 144SR-d10; _x000B_

Origin of Product

United States

Significance of Isotopic Labeling in Peptide Research

Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a cornerstone of modern peptide and protein analysis. jpt.comcreative-proteomics.com This technique involves the replacement of one or more atoms in a molecule with their corresponding isotopes. The key advantage lies in the fact that isotopically labeled compounds are chemically identical to their unlabeled counterparts but possess a different mass. jpt.com This mass difference allows them to be distinguished and quantified using mass spectrometry (MS), a highly sensitive analytical technique. silantes.comdiagnosticsworldnews.com

The primary applications of isotopic labeling in peptide research include:

Quantitative Proteomics: Stable isotope labeling by amino acids in cell culture (SILAC) and other methods enable the precise quantification of proteins and peptides in complex biological samples. creative-proteomics.comacs.org This is crucial for identifying biomarkers for diseases and understanding cellular processes. creative-proteomics.com

Pharmacokinetic Studies: Labeled peptides act as reliable internal standards for tracking the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs. jpt.comdiagnosticsworldnews.com This provides essential data for drug development and optimization.

Structural Biology: Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with isotopic labeling, facilitates the determination of the three-dimensional structures of peptides and proteins in solution, offering insights into their function and interactions. jpt.com

Metabolic Research: Isotope tracers are used to follow the metabolic fate of peptides and their constituent amino acids within biological systems, helping to elucidate biochemical pathways. jpt.comdiagnosticsworldnews.com

Rationale for Deuterium Incorporation in Leuprolide Analogs

The incorporation of ten deuterium (B1214612) atoms to create Leuprolide-d10 is a deliberate strategy to generate a superior internal standard for bioanalytical assays. An ideal internal standard should behave identically to the analyte of interest during sample preparation and analysis but be clearly distinguishable by the detector. nih.gov

The rationale for using this compound includes:

Co-elution in Chromatography: Since deuteration does not significantly alter the physicochemical properties of the molecule, this compound co-elutes with the unlabeled leuprolide during liquid chromatography (LC). cerilliant.com This is a critical feature for an internal standard in LC-MS applications.

Correction for Matrix Effects: Biological samples like plasma or serum are complex matrices that can interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement. researchgate.net Because this compound is chemically identical to leuprolide, it experiences the same matrix effects. By comparing the signal of the known concentration of the deuterated standard to the signal of the analyte, these variations can be accurately corrected, leading to more precise and reliable quantification. nih.govresearchgate.net

Minimizing Isotopic Crosstalk: The significant mass difference of ten daltons between this compound and native leuprolide minimizes the potential for isotopic overlap in the mass spectrometer, ensuring that the signal from the internal standard does not interfere with the signal from the analyte.

The use of deuterated internal standards is considered the gold standard in quantitative bioanalysis using LC-MS/MS due to their ability to compensate for variations in sample extraction, instrument response, and matrix effects. nih.gov

Historical Context of Deuterated Analogs in Analytical Science

Strategies for Deuterium Incorporation into Peptide Sequences

The introduction of deuterium into peptides can be achieved through several methods, broadly categorized as either incorporating deuterated building blocks during synthesis or by post-synthetic isotopic exchange. lifetein.comrsc.org

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis and is well-suited for creating deuterated peptides. springernature.comsilantes.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. silantes.com

To produce a deuterated peptide via SPPS, one or more of the amino acid building blocks used in the synthesis are replaced with their deuterated counterparts. silantes.com These deuterated amino acids are pre-synthesized with deuterium atoms at specific, stable positions. The SPPS process then proceeds as it would for a non-deuterated peptide:

Attachment: The first amino acid is attached to the solid resin. silantes.com

Deprotection: A temporary protecting group on the N-terminus of the attached amino acid is removed. silantes.com

Coupling: The next amino acid in the sequence (which can be a deuterated or non-deuterated version) is activated and coupled to the deprotected amino acid on the resin. silantes.com

Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled. silantes.com

Cleavage: The completed peptide is cleaved from the resin, and any side-chain protecting groups are removed. silantes.com

This approach allows for the precise placement of deuterium labels within the peptide sequence, as the location of the label is determined by the specific deuterated amino acids used. silantes.com

Site-specific deuteration is critical for creating isotopically labeled internal standards like Leuprolide-d10, where the deuterium atoms must be in a stable position. Several advanced techniques can achieve this:

Catalytic Hydrogen Isotope Exchange (HIE): This method involves exposing the peptide to a deuterium source, such as deuterium gas (D2) or heavy water (D2O), in the presence of a metal catalyst (e.g., platinum, ruthenium). lifetein.com The catalyst facilitates the exchange of hydrogen atoms for deuterium atoms on the peptide. Reaction conditions like temperature, pressure, and pH must be carefully controlled to direct the deuteration to specific sites and prevent unwanted side reactions. lifetein.com

Acid-Mediated Deuteration: Certain strong acids, like trifluoroacetic acid (TfOH), can be used to promote deuterium exchange, particularly at aromatic residues. lifetein.com

Desulfurization in D2O: A method involving the conversion of a cysteine residue to an alanine (B10760859) residue can be performed in a D2O-based buffer. This process results in the incorporation of a deuterium atom at the alpha-carbon of the newly formed alanine. nih.gov

Alkaline Phosphate (B84403) Solution: A more recent development involves using an alkaline phosphate solution (pH 12-13) to achieve deuteration at non-exchangeable backbone sites of peptides. rsc.org This technique has shown selectivity for certain secondary structures, such as α-helices. rsc.org

For this compound, the "d10" designation indicates that ten hydrogen atoms have been replaced by deuterium. The synthesis would involve using a deuterated version of one of the amino acid residues, such as D-Leucine, to introduce the deuterium atoms.

Solid-Phase Peptide Synthesis (SPPS) Approaches for Deuterated Residues

Purification and Characterization of Deuterated Peptide Synthetics

Following synthesis, the crude deuterated peptide must be purified and its identity and isotopic integrity confirmed.

High-Performance Liquid Chromatography (HPLC) is the primary technique used to purify synthetic peptides, including deuterated analogs like this compound. daicelpharmastandards.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the target peptide from impurities generated during synthesis. nih.gov

Reversed-Phase HPLC (RP-HPLC): The crude peptide mixture is dissolved in a solvent and passed through a column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the components. Peptides are separated based on their hydrophobicity. nih.govbiorxiv.org

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a higher-resolution version of HPLC that uses smaller particle sizes in the column packing, allowing for faster and more efficient separations. core.ac.uksnu.ac.kr

To minimize the loss of deuterium atoms (back-exchange) during purification, especially for peptides labeled through hydrogen-deuterium exchange (HDX), the chromatographic process is often performed under "quench" conditions, which involve low pH (around 2.5) and low temperatures (0°C). biorxiv.orgcore.ac.uk Some advanced systems even allow for chromatography at sub-zero temperatures to further reduce back-exchange. nist.gov

Once purified, the identity and isotopic enrichment of this compound must be rigorously confirmed.

Mass Spectrometry (MS): This is the most critical tool for confirming deuteration. High-resolution mass spectrometry can precisely measure the molecular weight of the peptide. daicelpharmastandards.com The mass of this compound will be higher than that of unlabeled Leuprolide due to the presence of ten deuterium atoms. daicelpharmastandards.com Tandem mass spectrometry (MS/MS) is used to fragment the peptide, which allows for the localization of the deuterium atoms within the peptide sequence. shimadzu.comnih.gov Techniques like Electron Transfer Dissociation (ETD) are particularly useful as they can fragment the peptide backbone while minimizing the scrambling of deuterium atoms. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly deuterium (2H) NMR, can provide detailed information about the specific sites of deuteration within the molecule. acs.org It is a powerful method for confirming the regioselectivity of the labeling process.

The combination of these purification and analytical techniques ensures the production of high-purity this compound with the correct sequence and confirmed deuterium incorporation.

Data Tables

Table 1: Analytical Techniques for this compound

Technique Purpose Key Findings/Application References
High-Performance Liquid Chromatography (HPLC) Purification and impurity detectionSeparates this compound from non-deuterated and partially deuterated species and other synthetic impurities. daicelpharmastandards.comnih.gov
Ultra-Performance Liquid Chromatography (UPLC) High-resolution purificationOffers improved separation efficiency and speed compared to traditional HPLC. core.ac.uksnu.ac.kr
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic enrichmentConfirms the mass increase corresponding to the incorporation of 10 deuterium atoms. The molecular weight of Leuprolide is approximately 1209.4 g/mol , while this compound is about 1219.48 g/mol . shimadzu.comdaicelpharmastandards.com
Tandem Mass Spectrometry (MS/MS) Localization of deuterium labelsFragments the peptide to identify which amino acid residues contain the deuterium atoms. shimadzu.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Site-specific confirmation of deuterationProvides detailed structural information and confirms the exact location of deuterium atoms on the molecule. acs.org

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) has become the cornerstone for the quantification of therapeutic peptides like Leuprolide in complex biological matrices. nih.gov The high specificity and sensitivity of MS-based methods allow for precise measurement, which is essential for pharmacokinetic and bioequivalence studies. nih.govdaicelpharmastandards.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for this compound

The development of robust LC-MS/MS methods is crucial for the accurate quantification of Leuprolide. These methods involve the careful optimization of chromatographic separation and mass spectrometric detection parameters to achieve high sensitivity and selectivity. nih.gov

Electrospray ionization (ESI) is a widely used ionization technique for the analysis of peptides like Leuprolide and its deuterated counterpart, this compound. nih.gov The presence of basic amino acids, such as histidine and arginine, in the structure of Leuprolide makes it highly amenable to positive ESI, leading to excellent sensitivity. shimadzu.com During method development, it was observed that both Leuprolide and this compound predominantly form doubly charged protonated molecules ([M+2H]²⁺) in the positive ESI mode. shimadzu.com These doubly charged ions, appearing at m/z 605.5 for Leuprolide and 610.6 for this compound, are significantly more abundant than the singly charged ions ([M+H]⁺). shimadzu.com The addition of acidic modifiers, like formic acid or propionic acid, to the mobile phase is a common strategy to enhance ionization efficiency by facilitating protonation of the analytes. shimadzu.comresearchgate.net

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantification. It involves monitoring specific precursor-to-product ion transitions. For Leuprolide and this compound, the doubly charged ions are typically selected as the precursor ions. shimadzu.com Subsequent fragmentation in the collision cell produces characteristic product ions that are monitored in the second mass analyzer. The selection of unique and intense MRM transitions is critical for the specificity and sensitivity of the assay. researchgate.net The optimal collision energies are determined for each transition to maximize the signal intensity. shimadzu.com

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Leuprolide605.5249.1-35.0
Leuprolide605.6159.1-35.0
Leuprolide605.6248.9Not specified
Leuprolide605.6220.9Not specified
Leuprolide605.5110.2Not specified
This compound610.6221.1-40.0
This compound610.6249.1-40.0
This compound610.6159.2-40.0
This compound610.6110.1-40.0

This table presents a selection of reported MRM transitions for Leuprolide and this compound. The specific transitions and optimal collision energies can vary between different instruments and laboratories. shimadzu.comresearchgate.net

Biological matrices, such as human plasma, are complex and can interfere with the ionization of the analyte, leading to ion suppression or enhancement. shimadzu.com This phenomenon, known as the matrix effect, can significantly impact the accuracy and precision of the quantitative results. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. lcms.cz Since this compound is chemically identical to Leuprolide, it co-elutes from the liquid chromatography column and experiences similar matrix effects. nih.gov By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix can be normalized. lcms.cz Studies have evaluated the matrix effect for Leuprolide and this compound, with reported mean matrix factors close to 1.0, indicating that the chosen extraction method and the use of a deuterated internal standard effectively mitigate the impact of the matrix. shimadzu.com For instance, one study reported mean matrix factors of 0.98 and 0.87 at low and high quality control concentrations, respectively, confirming the suitability of the method for quantitative analysis in human plasma. shimadzu.com

Selection and Optimization of Multiple Reaction Monitoring (MRM) Transitions for this compound and Leuprolide

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) systems, when coupled with mass spectrometry, offer significant advantages over traditional HPLC systems. UHPLC utilizes columns with smaller particle sizes, resulting in higher resolution, improved sensitivity, and faster analysis times. lcms.cz The use of a UHPLC system allows for the development of high-throughput methods, which are highly desirable in clinical and research settings where large numbers of samples need to be analyzed. lcms.cz A UHPLC-MS/MS method for Leuprolide analysis can achieve a total run time of as little as 4.0 minutes per sample, while still maintaining high sensitivity, with a lower limit of quantification (LLOQ) of 25 pg/mL. shimadzu.com This rapid and sensitive analysis is crucial for characterizing the pharmacokinetics of Leuprolide, especially in studies involving low-dosage or depot formulations. shimadzu.com

Role of this compound as an Internal Standard in Quantitative Bioanalysis Research

In quantitative bioanalysis, an internal standard (IS) is essential for correcting for the variability that can occur during sample preparation and analysis. nih.gov A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for quantitative LC-MS/MS assays. nih.govijrar.org

Calibration Curve Construction and Linearity Assessment using Deuterated Internal Standards

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred method for constructing calibration curves and ensuring the linearity of the assay. nih.gov An internal standard is a compound added in a constant amount to all samples, including calibrators, quality controls, and unknowns, to correct for variations in sample processing and instrument response.

The principle relies on the near-identical chemical and physical properties of the deuterated standard and the non-labeled analyte. this compound and leuprolide are expected to have the same extraction efficiency, and crucially, they co-elute chromatographically and experience similar ionization efficiency in the mass spectrometer's source. Any fluctuation, such as ion suppression or enhancement caused by the sample matrix, should affect both the analyte and the internal standard to the same degree. chromforum.org

By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are normalized. This ratio is then plotted against the known concentrations of the calibrators to construct a calibration curve. The linearity of this curve is a critical parameter of method validation, demonstrating that the response ratio is directly proportional to the analyte concentration over a specific range. researchgate.net The use of a SIL internal standard like this compound generally results in superior linearity compared to external standard methods because it effectively compensates for variability in ionization efficiency across different analyte concentrations and sample matrices. chromforum.orgchemrxiv.org

A recent LC-MS/MS method for leuprolide quantification using this compound as the internal standard demonstrated excellent linearity over a concentration range of 25 pg/mL to 30,000 pg/mL, achieving a correlation coefficient (r²) of 0.9971. shimadzu.com This high degree of linearity confirms the suitability of the deuterated standard for accurate quantification.

Table 1: Example of Calibration Curve Data for Leuprolide using this compound Internal Standard This table is representative of typical validation data.

Nominal Concentration (pg/mL) Analyte/IS Peak Area Ratio (y) Calculated Concentration (pg/mL) Accuracy (%)
25.0 0.0018 24.5 98.0
50.0 0.0034 51.2 102.4
250 0.0155 248.7 99.5
1,000 0.0619 1001.5 100.2
5,000 0.3105 5012.1 100.2
15,000 0.9288 14998.5 100.0
30,000 1.8550 29959.6 99.9

Data derived from principles outlined in reference shimadzu.com.

Precision, Accuracy, and Reproducibility Validation for Assays Utilizing this compound

Method validation for a quantitative assay is essential to ensure its reliability. clearsynth.comsynzeal.com For assays using this compound, this involves rigorous testing of precision, accuracy, and reproducibility. clearsynth.comsynzeal.com

Precision measures the degree of scatter between a series of measurements of the same sample and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). gtfch.org It is assessed at two levels: intra-assay precision (repeatability), which evaluates results within a single analytical run, and inter-assay precision (intermediate precision), which evaluates results across different runs on different days. gtfch.orgnih.gov

Accuracy refers to the closeness of the mean test result to the true or accepted reference value, expressed as a percentage of the nominal concentration. gtfch.org

Reproducibility is the precision between laboratories and is often assessed in later stages of drug development.

Regulatory guidelines typically require precision values to be within ±15% RSD (±20% at the lower limit of quantification, LLOQ) and accuracy to be within ±15% of the nominal value (±20% at the LLOQ). sciensage.infonih.gov The use of this compound as an internal standard is instrumental in achieving these stringent requirements by compensating for analytical variability. lcms.cz Validation studies for leuprolide assays have demonstrated high precision and accuracy. For instance, one LC-MS/MS method reported intra- and inter-assay precision of 11.5% RSD or less, with accuracy within ±2.8% relative error. nih.gov Another study using this compound showed global precision (%RSD) under 6.4% and accuracy between 102.2% and 105.3% for quality control samples. shimadzu.com

Table 2: Summary of Precision and Accuracy Data for a Validated Leuprolide Assay using this compound This table is representative of typical validation data.

QC Level Nominal Conc. (pg/mL) Intra-day Precision (%RSD) (n=6) Intra-day Accuracy (%) (n=6) Inter-day Precision (%RSD) (n=18) Inter-day Accuracy (%) (n=18)
LLOQ 25 16.1 111.1 14.5 108.5
Low (LQC) 75 5.9 105.3 6.4 104.8
Medium (MQC) 7500 2.5 102.2 3.1 103.1
High (HQC) 22500 4.8 103.4 5.2 102.9

Data derived from principles outlined in references shimadzu.comnih.govnih.gov.

Considerations for Isotope Effect and Chromatographic Co-elution with Deuterated Analogs

While SIL internal standards are the gold standard, a potential complication is the deuterium isotope effect. nih.govmdpi.com This effect arises because the carbon-deuterium (C-D) bond is slightly stronger and less polar than the carbon-hydrogen (C-H) bond. msacl.org In reversed-phase liquid chromatography, this can lead to a slight difference in retention time, where the deuterated analog may elute slightly earlier than the non-labeled analyte. msacl.org

This lack of perfect co-elution can compromise the fundamental assumption of using an internal standard. If the analyte and its deuterated standard elute at different times, they may experience different degrees of matrix-induced ion suppression or enhancement, leading to an inaccurate analyte/internal standard ratio and compromising assay accuracy and reproducibility. oup.com The magnitude of this chromatographic shift depends on the number and location of the deuterium atoms within the molecule. mdpi.comresearchgate.net

Therefore, during method development, it is crucial to verify the co-elution of the analyte and the deuterated internal standard. mdpi.com In a study using this compound, excellent separation and consistent retention times were achieved, indicating that for this specific molecule and chromatographic system, the isotope effect was negligible. shimadzu.com However, this cannot be universally assumed. nih.gov If a significant isotope effect is observed, chromatographic conditions (e.g., gradient, column chemistry) may need to be adjusted, or a different labeling strategy (e.g., using ¹³C or ¹⁵N) might be considered, although these are typically more expensive. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights (Deuterium Labeling Benefits)

Deuterium labeling is a powerful strategy in nuclear magnetic resonance (NMR) spectroscopy for studying the structure and dynamics of complex biomolecules like leuprolide and its analogs. peakproteins.comannualreviews.org The primary benefits stem from the different nuclear properties of deuterium (²H) compared to protium (B1232500) (¹H). annualreviews.org Replacing protons with deuterons simplifies complex spectra and reduces relaxation effects that broaden NMR signals, particularly in larger molecules. peakproteins.comcapes.gov.br

Enhanced Spectral Resolution and Simplification via Deuteration

Proton (¹H) NMR spectra of peptides can be exceedingly complex due to the large number of proton signals and their spin-spin couplings, leading to extensive peak overlap. Deuteration, or the replacement of ¹H with ²H, dramatically simplifies these spectra. annualreviews.org Since ²H has a much smaller magnetogyric ratio and is NMR-silent in ¹H experiments, the signals from the deuterated positions disappear from the ¹H spectrum. synmr.in This spectral editing reduces crowding and allows for the resolution of individual signals that were previously obscured. annualreviews.org

Furthermore, a dominant source of line broadening in NMR of molecules like peptides is ¹H-¹H dipolar coupling. annualreviews.org By substituting protons with deuterons, these strong dipolar interactions are significantly reduced. peakproteins.com This leads to longer relaxation times and consequently, much narrower linewidths for the remaining proton signals. annualreviews.org The result is a marked improvement in both spectral resolution and the signal-to-noise (S/N) ratio, which is essential for confident peak assignment and detailed structural interpretation. peakproteins.com

Deuterium NMR in Conformation and Dynamics Studies of Leuprolide Analogs

Beyond simplifying ¹H spectra, deuterium itself can be observed directly in ²H NMR experiments to gain unique insights into molecular conformation and dynamics. nih.govresearchgate.net Solid-state ²H NMR is particularly powerful for studying site-specifically deuterated peptides, such as analogs of leuprolide. nih.govpnas.org

The technique is highly sensitive to the local environment and motion of the C-D bond. pnas.org By analyzing the lineshape of the ²H NMR signal, researchers can determine the amplitude and rates of motion for specific side chains within the peptide. pnas.orgaip.org For example, studies on leucine-containing peptides have used deuterium labeling on the leucine (B10760876) side chains to probe their dynamics and interactions within different environments. aip.orgacs.org

By modeling the ²H NMR lineshapes, it is possible to characterize the specific types of motion occurring (e.g., rotational isomers, whole-body diffusion, wobbling) and their timescales. nih.govresearchgate.net This information provides a detailed picture of the peptide's conformational flexibility and how it interacts with its surroundings, which is fundamental to understanding its biological function. nih.govnih.gov

Applications of Leuprolide D10 in Preclinical and Mechanistic Research Studies

Investigating Peptide Metabolism Pathways In Vitro and in Animal Models

The use of stable isotope-labeled compounds like Leuprolide-d10 is a cornerstone of modern drug metabolism research. researchgate.net Deuteration provides a means to trace the parent molecule and its metabolic byproducts through complex biological systems without altering the fundamental pharmacological activity. researchgate.net

In preclinical studies, this compound is instrumental in the qualitative and quantitative analysis of metabolite formation. nih.gov By introducing a known mass shift, the deuterated standard allows for the unambiguous differentiation of the drug and its metabolites from endogenous interferences in biological matrices. This is particularly crucial for peptide drugs like leuprolide, which undergo enzymatic degradation into smaller peptide fragments. fda.gov

In vitro metabolism studies, often utilizing preparations like mouse kidney membranes, have been employed to identify the major metabolites of leuprolide. nih.govresearchgate.net These studies have shown that leuprolide is cleaved at specific peptide bonds. In animal models, leuprolide is known to be broken down into smaller peptides. researchgate.net The use of this compound in such experiments would facilitate the precise tracking and identification of these metabolic products through mass spectrometry-based techniques. nih.govresearchgate.net

The process of metabolite profiling involves the separation and detection of the parent drug and its metabolites. nih.govthermofisher.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common analytical technique for this purpose. mdpi.com The distinct isotopic signature of this compound allows for enhanced sensitivity and selectivity in these analyses.

Table 1: Illustrative Metabolite Identification using this compound

AnalyteExpected Mass (m/z)Observed Mass (m/z) with this compoundMetabolic Transformation
Leuprolide1209.41219.5Parent Drug
Metabolite I (Pentapeptide)Variable+10 Da shiftHydrolysis
Metabolite II (Tripeptide)Variable+10 Da shift (or fragment thereof)Hydrolysis

Understanding the rate at which a peptide drug is degraded by enzymes is fundamental to predicting its in vivo half-life and designing long-acting formulations. researchgate.net this compound can be employed in studies designed to determine these enzymatic degradation kinetics.

In vitro systems, such as incubations with liver microsomes, kidney homogenates, or specific enzymes, are commonly used to assess metabolic stability. researchgate.net By monitoring the disappearance of the deuterated parent compound (this compound) and the appearance of its metabolites over time, researchers can calculate key kinetic parameters like the rate of degradation and the half-life of the peptide. nih.gov The use of a deuterated standard helps to improve the accuracy and reliability of these measurements. researchgate.net

Application of this compound for Metabolite Identification and Profiling

Pharmacokinetic Modeling Methodologies Using Deuterated Tracers (Non-Clinical Focus)

Pharmacokinetic (PK) modeling is a quantitative approach used to describe the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. mdpi.comnih.gov Deuterated tracers like this compound are powerful tools in non-clinical PK studies, enabling more precise and detailed characterization of a drug's disposition. researchgate.net

Dispositional analysis investigates how a drug is distributed throughout the body and eliminated over time. oup.com In a typical non-clinical study design, a cocktail of the non-labeled drug (leuprolide) and the deuterated tracer (this compound) can be administered to animal models such as rats or dogs. acs.org Blood, plasma, and tissue samples are then collected at various time points.

The co-administration of the labeled and unlabeled drug allows for the simultaneous assessment of the parent compound and its metabolites, providing a more comprehensive picture of the drug's fate. This approach can help to elucidate complex pharmacokinetic behaviors and potential drug-drug interactions.

Accurate quantification of the parent drug and its deuterated analog in biological samples is essential for robust pharmacokinetic modeling. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for this purpose due to its high sensitivity and specificity. researchgate.net

In this method, this compound can serve as an ideal internal standard for the quantification of leuprolide. daicelpharmastandards.com An internal standard is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantitative analysis. nih.gov

Table 2: Example LC-MS/MS Parameters for Leuprolide and this compound Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role in Assay
Leuprolide605.5110.2Analyte
This compound609.1249.1Internal Standard

Note: The specific m/z values can vary depending on the ionization state and instrument used. researchgate.net

Design of Studies Employing this compound for Dispositional Analysis in Animal Models

Research on Peptide Stability and Degradation Mechanisms

The chemical stability of a peptide drug is a critical quality attribute that can affect its efficacy and shelf-life. nih.gov Peptides like leuprolide are susceptible to various degradation pathways, including hydrolysis, oxidation, and aggregation. mdpi.comnih.gov

This compound can be utilized in forced degradation studies to investigate these degradation mechanisms. In such studies, the drug is subjected to harsh conditions (e.g., high temperature, extreme pH, oxidative stress) to accelerate its degradation. mdpi.com By analyzing the degradation products of both leuprolide and this compound, researchers can gain insights into the specific chemical modifications that occur and the factors that influence the rate of degradation. For instance, studies have shown that the degradation of leuprolide is influenced by the solvent system, with different degradation products being formed in aqueous versus non-aqueous solutions. nih.gov

Evaluation of Chemical Degradation Pathways through Isotopic Labeling

Isotopic labeling with deuterium (B1214612) is a powerful technique for elucidating the complex chemical degradation pathways of peptide drugs like leuprolide. By using this compound, researchers can accurately trace the fate of the molecule and its fragments under various stress conditions. When the molecule degrades through pathways such as hydrolysis or oxidation, the deuterium-labeled portions can be definitively identified using mass spectrometry (MS). googleapis.com This allows for the unambiguous assignment of fragment structures, helping to map the specific bonds that are most susceptible to cleavage.

Common degradation pathways for leuprolide include isomerization, hydrolysis, and oxidation. nih.gov The use of a deuterated analog helps to distinguish drug-derived degradants from matrix components or other interfering substances, leading to a clearer and more accurate degradation profile.

Table 1: Illustrative Degradation Products and Identification via this compound This interactive table shows how specific degradation products of this compound could be traced using mass spectrometry.

Degradation PathwayPotential Cleavage/Modification SiteExpected Labeled FragmentAnalytical Advantage of d10 Label
Hydrolysis Cleavage C-terminal to Leu(7)A d10-labeled N-terminal fragmentConfirms the origin of the fragment is the parent drug, allowing precise quantification of this specific hydrolytic event.
Oxidation Oxidation of Trp(3)Full-length this compound with +16 Da mass shiftDifferentiates oxidized drug from other potential isobaric interferences, providing a clean signal for stability assessment.
Isomerization D-isomer formation at His(2) or Ser(4)Full-length this compound with altered chromatographic retention timeThe d10 label allows co-injection with unlabeled standard to precisely measure changes in isomeric ratios via LC-MS.

Assessment of Oxidative and Hydrolytic Stability of Leuprolide and its Deuterated Analog

Studies on leuprolide have characterized its stability in various solvents and conditions, identifying key degradation routes. nih.gov For instance, in aqueous solutions, the primary degradation pathways are hydrolysis, followed by aggregation, isomerization, and oxidation. nih.gov In contrast, in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO), the order shifts to aggregation > oxidation > hydrolysis > isomerization. nih.gov Temperature also influences these pathways; in DMSO, increasing temperature enhances hydrolysis and isomerization while decreasing oxidation. nih.gov

This compound is instrumental in these stability studies, not because its own stability is expected to differ significantly from the unlabeled compound, but because it serves as an ideal internal standard. For an accurate stability-indicating assay, a known quantity of this compound is added to the sample. During analysis by a method like Liquid Chromatography-Mass Spectrometry (LC-MS), the amount of remaining, intact (unlabeled) leuprolide can be measured with high precision relative to the stable, known concentration of the deuterated standard. This corrects for any variability in sample preparation or instrument response.

Table 2: Comparative Degradation of Leuprolide in Different Solvents at 37°C This table, based on published research, outlines the primary degradation pathways for leuprolide. This compound is used to accurately quantify these changes.

SolventPredominant Degradation PathwaySecondary Pathways
Water HydrolysisAggregation > Isomerization > Oxidation nih.gov
DMSO AggregationOxidation > Hydrolysis > Isomerization nih.gov

Formulation Science and Controlled Release System Characterization (Analytical Focus)

In the development of complex drug delivery systems, such as biodegradable microparticles for controlled release, precise analytical methods are paramount. fu-berlin.de this compound plays a specialized role in the characterization and quality control of these advanced formulations.

Analytical Methodologies for Drug Loading and Release Profiling of Deuterated Leuprolide from Formulations

Determining the amount of drug encapsulated in a formulation (drug loading) and the rate at which it is released (release profile) are critical quality attributes. ijper.org Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed. kinampark.comasianpubs.org

The use of this compound as an internal standard significantly enhances the robustness and accuracy of these methods, particularly when using LC-MS. To determine drug loading, a sample of the microparticles is dissolved, and a precise amount of this compound is added before quantification. kinampark.comkinampark.com For release profiling, samples are taken from the release medium over time. The addition of this compound to each sample allows for precise measurement of the released leuprolide, even at very low concentrations, by correcting for any sample loss or analytical variability. researchgate.net This approach provides a highly sensitive and reliable way to generate the data needed for in vitro-in vivo correlations (IVIVC). kinampark.com

Table 3: Typical LC-MS Method Parameters for Release Profiling Using this compound This interactive table outlines a standard methodology for analyzing leuprolide release from a formulation.

ParameterDescriptionRole of this compound
Analytical Column A reverse-phase column (e.g., C18) is typically used for separation. asianpubs.orgCo-elutes with unlabeled leuprolide but is separated by the mass spectrometer.
Mobile Phase A gradient of aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile). asianpubs.orgEnsures good chromatographic separation of leuprolide from formulation excipients.
Detection Tandem Mass Spectrometry (MS/MS)The instrument is set to monitor specific mass transitions for both leuprolide and this compound (the heavier internal standard).
Quantification The ratio of the peak area of leuprolide to the peak area of this compound is used to calculate the concentration.Provides highly accurate and precise quantification by normalizing the signal.

Microparticle and Nanoparticle Characterization using Deuterated Analogs (e.g., distribution studies)

The performance of a controlled-release formulation depends heavily on its physical characteristics, such as particle size, morphology, and the distribution of the active pharmaceutical ingredient (API) within the polymer matrix. fu-berlin.deijper.org While techniques like Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS) are used to assess particle morphology and size nih.gov, deuterated analogs can provide deeper insights into the drug's status within the formulation.

Using this compound allows for highly specific and quantitative assessments of drug distribution. For example, advanced techniques like imaging mass spectrometry could potentially map the location of this compound within a cross-section of a microparticle. This would reveal whether the drug is uniformly dispersed, concentrated near the surface (which could lead to a high initial burst release), or localized in specific domains. Such information is invaluable for optimizing the manufacturing process and understanding the mechanics of drug release. kinampark.com

Table 4: Role of this compound in Advanced Formulation Characterization This table details how a deuterated analog aids in the specialized characterization of drug delivery systems.

Characterization TechniqueParameter MeasuredSpecific Role of this compound
Imaging Mass Spectrometry Spatial distribution of API within a microparticleThe unique mass of this compound allows it to be imaged and mapped across the particle, revealing its precise location relative to the polymer matrix.
Drug Entrapment Efficiency Percentage of initial drug successfully encapsulatedServes as an internal standard in LC-MS assays to provide the most accurate measurement of the total drug load within the particles. ijper.org
Accelerated Stability Studies Degradation of API within the formulationEnables precise quantification of the remaining intact API and its specific degradation products (e.g., oxides, hydrolysates) over time.

Quality Control and Reference Standard Considerations for Leuprolide D10

Development and Validation of Analytical Reference Standards

The development of Leuprolide-d10 as an analytical reference standard involves its synthesis and subsequent rigorous validation to ensure its suitability for quantitative analysis. synzeal.com Stable isotope labeled (SIL) internal standards, like this compound, are preferred in mass spectrometry-based bioanalysis because their physicochemical properties closely mimic the analyte of interest, which helps to correct for variability in sample preparation and instrument response. acanthusresearch.comnih.gov

Validation of the analytical method using this compound involves several key parameters to establish its performance and reliability. nih.gov High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common techniques for this purpose. nih.govwjpls.org

A critical aspect of validation is ensuring the specificity and selectivity of the method. This is achieved by analyzing blank samples to confirm the absence of interfering peaks at the retention times of leuprolide and this compound. shimadzu.com For instance, a developed LC-MS/MS method demonstrated excellent separation of leuprolide and this compound with a total run time of 4.0 minutes, showcasing high throughput. shimadzu.com

The linearity of the assay is established over a specific concentration range. One study reported a linear dynamic range of 0.0500–40 ng/mL for leuprolide using its stable isotope-labeled internal standard. nih.gov Another LC-MS/MS method for leuprolide in human serum showed a linear range of 0.018-45.2 ng/mL. nih.gov The precision and accuracy of the method are also evaluated. Intra- and inter-assay precision are typically expected to be within acceptable limits, often less than 15% relative standard deviation (RSD), with accuracy also falling within a narrow range of the nominal values. nih.govresearchgate.net

The following interactive table outlines typical parameters validated for an LC-MS/MS method using this compound.

Validation Parameter Typical Method Example Finding Reference
Specificity/SelectivityAnalysis of blank plasma lotsNo significant interference at analyte retention times. shimadzu.com
Linearity (LLOQ)Calibration curve analysis0.018 ng/mL nih.gov
Precision (Intra-assay)Replicate analysis of QC samples≤11.5% RSD nih.gov
Precision (Inter-assay)Replicate analysis of QC samples on different days≤11.5% RSD nih.gov
AccuracyComparison of measured vs. nominal concentrationsWithin ±2.8% relative error nih.gov
Matrix EffectPost-extraction spike analysisMean matrix factor of 0.98 and 0.87 at LQC and HQC. shimadzu.com

Purity Assessment and Impurity Profiling of Deuterated Leuprolide

The purity of the this compound reference standard is paramount for accurate quantification. lgcstandards.com High-performance liquid chromatography (HPLC) is a primary technique used to assess the purity of leuprolide and its deuterated analog, with suppliers often stating a purity of greater than 95%. lgcstandards.comlgcstandards.com

Impurity profiling involves the detection, identification, and quantification of any impurities present in the reference standard. researchgate.net For leuprolide, several process-related and degradation impurities have been identified, such as D-His Leuprolide, D-Leu Leuprolide, and D-Ser Leuprolide. daicelpharmastandards.com While specific impurity profiles for this compound are not extensively detailed in public literature, the impurities would likely be deuterated versions of those found in the non-labeled leuprolide. The United States Pharmacopeia (USP) provides reference standards for several leuprolide-related impurities. usp.org

The synthesis process and storage conditions are significant factors that can influence the formation of impurities. daicelpharmastandards.com Rigorous analytical testing is necessary to detect and quantify these impurities to ensure the quality and safety of the standard. daicelpharmastandards.com A Certificate of Analysis (CoA) for a this compound standard should provide comprehensive characterization data, including results from techniques like ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and HPLC purity. daicelpharmastandards.com

The table below details some known impurities of Leuprolide, which are relevant for consideration in the impurity profiling of this compound.

Impurity Name Type Significance Reference
[D-His]-LeuprolideProcess-relatedAffects efficacy and stability. daicelpharmastandards.comusp.org
[D-Leu]-LeuprolideProcess-relatedAffects efficacy and stability. daicelpharmastandards.com
[D-Ser]-LeuprolideProcess-relatedAffects efficacy and stability. daicelpharmastandards.comusp.org
[Ser(Ac)]4-LeuprolideProcess-relatedAffects efficacy and stability. usp.orgsynzeal.com
Deamidated LeuprolideDegradationAffects efficacy and stability. daicelpharmastandards.com
Leuprolide oxidation productsDegradationAffects efficacy and stability. daicelpharmastandards.com

Stability Testing Protocols for Isotopic Labeled Standards

Stability testing is a critical component of quality control for isotopically labeled standards like this compound. These protocols are designed to evaluate how the quality of the standard varies under the influence of environmental factors such as temperature, humidity, and light over time. nih.gov This ensures that the standard maintains its integrity from the time of its manufacture to its use in an analytical laboratory.

For stable isotope-labeled compounds, a key consideration is the stability of the isotopic label itself. acanthusresearch.com The deuterium (B1214612) atoms in this compound should be positioned at non-exchangeable sites within the molecule to prevent their loss or exchange with protons from the solvent or matrix. acanthusresearch.com Loss of the deuterium label would compromise the utility of the internal standard. acanthusresearch.com

Stability testing protocols typically involve storing the reference standard under various conditions, including accelerated and long-term storage conditions. nih.gov The stability of leuprolide has been assessed under different storage conditions as part of method validation, which provides a basis for the stability testing of its deuterated analog. nih.gov For example, a study on leuprolide quantification in human plasma included tests on stability under different storage conditions to ensure the reliability of the analytical method. nih.gov

The stability of the labeled standard in biological matrices is also crucial. nih.gov The use of a stable isotope-labeled internal standard can account for degradation of the analyte during sample storage and processing, as both the labeled and unlabeled compounds are expected to degrade at the same rate. nih.gov

The following table summarizes key aspects of stability testing for isotopically labeled standards.

Stability Aspect Purpose Considerations Reference
Label Stability To ensure the isotopic label is not lost or exchanged.Position of deuterium atoms on non-exchangeable sites. acanthusresearch.com
Long-Term Stability To establish the re-test period or shelf life.Storage at recommended temperature (e.g., -20°C). lgcstandards.com
Accelerated Stability To predict the effects of short-term temperature excursions.Storage at elevated temperatures and humidity. nih.gov
Solution Stability To determine how long the standard is stable in the solvent used for analysis.Analysis of the standard solution over time. nih.gov
Freeze-Thaw Stability To assess stability after repeated freezing and thawing cycles.Important for standards stored in a freezer and used multiple times. nih.gov
Matrix Stability To ensure stability in the biological matrix being analyzed.The labeled standard should degrade at a parallel rate to the unlabeled analyte. nih.gov

Emerging Research Frontiers and Future Perspectives for Deuterated Leuprolide Analogs

Advancements in Automated Isotopic Labeling Techniques

The synthesis and labeling of peptides with stable isotopes, a cornerstone of quantitative proteomics, has traditionally involved numerous manual steps, which can limit throughput and introduce variability. nih.govresearchgate.net However, recent advancements are pushing towards fully automated systems that enhance the speed, reliability, and efficiency of this process.

Modern approaches increasingly utilize robotic liquid handlers and microfluidic devices to automate the entire workflow, from protein quantification to the final peptide labeling. jove.comnih.gov For instance, fully automated, online labeling procedures now allow for protein quantitation through differential isotopic dimethyl labeling of peptide N-termini and lysine (B10760008) residues directly within nano-liquid chromatography (nanoLC) columns. nih.gov This integration of synthesis and analysis minimizes manual sample handling, thereby reducing potential errors and improving the reproducibility of results. nih.gov

Another significant development is the combined precursor isotopic labeling and isobaric tagging (cPILOT) strategy. jove.com This method enhances sample multiplexing capabilities by combining isotopic labeling of peptide N-termini with isobaric tagging of lysine residues. jove.com Automation of the cPILOT workflow has been shown to significantly reduce experimental error, with average coefficients of variation (CV) in reporter ion abundance as low as 12-15% across thousands of identified peptides. jove.com

While deuterium (B1214612) is a widely used and cost-effective isotope for labeling, its presence can sometimes introduce chromatographic challenges. aptochem.com Deuterated peptides may elute slightly earlier than their non-deuterated counterparts during reversed-phase liquid chromatography, a phenomenon known as the "isotope effect". nih.govd-nb.info This can complicate data analysis and potentially affect the accuracy of quantification. nih.govnih.gov To address this, deuterium-free labeling methods, such as three-plexed peptide "diethylation" using only ¹³C isotopologues, have been developed. These methods have demonstrated superior accuracy and precision in proteome quantification compared to conventional deuterium-based techniques. nih.govacs.org

The evolution of peptide synthesis itself, from early manual solid-phase peptide synthesis (SPPS) to automated instruments, has laid the groundwork for these advanced labeling techniques. nih.gov Automated synthesizers, coupled with innovative purification methods like supercritical fluid chromatography (SFC), are creating high-throughput platforms for generating diverse and complex peptides, including isotopically labeled analogs like Leuprolide-d10. researchgate.net

Integration of Deuterated Peptides in Multi-Omics Research Methodologies

Deuterated peptides such as this compound are integral to multi-omics research, which combines data from genomics, proteomics, metabolomics, and other "-omics" fields to provide a holistic view of biological systems. creative-proteomics.compharmiweb.com In this context, stable isotope labeling is a fundamental tool for achieving accurate and reliable quantification of biomolecules across different experimental conditions. creative-proteomics.comnih.gov

In quantitative proteomics and metabolomics, deuterated compounds like this compound serve as ideal internal standards for mass spectrometry (MS)-based analysis. aptochem.comclearsynth.com Because a deuterated standard is chemically identical to the analyte of interest, it co-elutes during chromatography and exhibits similar ionization efficiency, but is distinguishable by its higher mass. aptochem.com This allows it to correct for variability in sample extraction, instrument injection, and ion suppression, leading to highly accurate quantification. clearsynth.com

A prime example of this application is the use of this compound in pharmacokinetic studies. A sensitive and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the estimation of Leuprolide in human plasma, using this compound as the internal standard (IS). shimadzu.com The method demonstrated excellent separation and sensitivity, enabling the precise characterization of Leuprolide's pharmacokinetic profile. shimadzu.com

Table 1: Mass Spectrometry Parameters for Leuprolide and this compound Analysis

ParameterLeuprolide (Analyte)This compound (Internal Standard)
Ionization ModePositive ESIPositive ESI
Precursor Ion (m/z)605.5 [M+2H]²⁺610.6 [M+2H]²⁺
Product Ions (m/z)159.1, 249.1159.1, 249.1
Collision Energy (eV)35, 4035, 40
shimadzu.com

The integration of data from these quantitative studies is crucial for building comprehensive metabolic network models. nih.gov By tracing the metabolic fate of isotopically labeled precursors, researchers can discover novel pathways, measure metabolic fluxes, and understand how these systems are regulated in response to stimuli or in disease states. nih.govmdpi.com Deuterated peptides and other labeled molecules are thus essential for linking changes in the proteome and metabolome to genomic information, fulfilling the promise of multi-omics research. creative-proteomics.com

Potential for Novel Research Applications in Non-Clinical Models

Deuterated GnRH analogs like this compound hold significant potential for a wide range of applications in non-clinical research models. The parent compound, Leuprolide, has been extensively used to study hormone-dependent diseases and reproductive biology, often in non-human primate models. nih.govdrugbank.comup.ac.za These studies have provided foundational proof-of-concept for many of its clinical applications, including treatments for endometriosis, uterine fibroids, and central precocious puberty. nih.govmedlineacademics.comcarelonrx.com

The primary advantage of using a deuterated analog like this compound in these models is for pharmacokinetic (PK) and pharmacodynamic (PD) studies. nih.gov Deuteration can alter a molecule's metabolic profile, often making it more resistant to enzymatic degradation. nih.gov This allows researchers to study the compound's absorption, distribution, metabolism, and excretion (ADME) with greater precision. By using this compound as an internal standard in LC-MS/MS assays, scientists can accurately quantify the concentration of the non-deuterated drug in biological samples from animal models, as has been done in clinical studies. shimadzu.comnih.govresearchgate.net

Furthermore, the improved metabolic stability of some deuterated compounds can be explored to develop long-acting formulations or to investigate nuanced biological mechanisms that might be obscured by the rapid metabolism of the parent drug. drugbank.comacs.org For example, early preclinical work with various GnRH analogs in monkey models was crucial for understanding their effects on gonadotropin pulsatility and for identifying candidates with prolonged duration of action. nih.gov The use of deuterated versions in similar future studies could help in designing next-generation analogs with more desirable therapeutic profiles.

Non-clinical models are also essential for exploring new therapeutic areas. GnRH analogs are being investigated for a variety of conditions beyond their traditional uses, including potential roles in oncology for hormone-dependent cancers like breast and ovarian cancer, and even in managing symptoms of polycystic ovarian disease. up.ac.zamedlineacademics.com Deuterated analogs like this compound can be invaluable tools in the preclinical phases of this research, enabling robust quantitative analysis and helping to establish the safety and efficacy profiles of new treatment regimens before they advance to human trials. rxlist.com

Table 2: Chemical Compound Information

Compound NameSynonymsMolecular FormulaMolecular Weight (g/mol)
This compoundLeuprorelin-d10C₅₉H₇₄D₁₀N₁₆O₁₂~1219.5
LeuprolideLeuprorelinC₅₉H₈₄N₁₆O₁₂~1209.4
Leuprolide AcetateLeuprorelin AcetateC₅₉H₈₄N₁₆O₁₂ · C₂H₄O₂~1269.5
daicelpharmastandards.comshimadzu.comlgcstandards.com

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for characterizing the isotopic purity of Leuprolide-d10 in experimental settings?

  • Answer: Isotopic purity is critical for ensuring experimental reproducibility. Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to quantify deuterium incorporation, validated against reference standards. Nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity and isotopic distribution. Ensure validation parameters (e.g., limit of detection, specificity) align with ICH Q2(R1) guidelines .

Q. How can researchers design stability studies to determine optimal storage conditions for this compound?

  • Answer: Conduct accelerated stability testing under varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via reverse-phase HPLC with UV detection, and identify degradation products using tandem MS. Statistical models (e.g., Arrhenius equation) can predict shelf life. Document protocols with precise environmental controls and replicate measurements .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro receptor-binding assays and in vivo pharmacokinetic (PK) data for this compound?

  • Answer: Perform comparative dose-response studies using surface plasmon resonance (SPR) for in vitro affinity measurements and microdialysis for in vivo free drug concentration analysis. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile differences, accounting for protein binding and tissue distribution. Validate hypotheses with knockout animal models to isolate variables .

Q. What analytical strategies resolve challenges in quantifying this compound in complex biological matrices (e.g., plasma, cerebrospinal fluid)?

  • Answer: Optimize sample preparation using solid-phase extraction (SPE) or protein precipitation with acetonitrile. Employ LC-MS/MS with a deuterated internal standard (e.g., Leuprolide-d14) to correct for matrix effects. Validate methods per FDA bioanalytical guidelines, including recovery rates (≥80%) and intraday precision (CV ≤15%) .

Q. How can isotopic effects of deuterium in this compound influence receptor-binding kinetics, and how should studies be designed to isolate these effects?

  • Answer: Use isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) and entropy (ΔS) changes between Leuprolide and this compound. Pair with molecular dynamics simulations to assess deuterium’s impact on hydrogen bonding. Control for batch-to-batch variability by sourcing compounds from certified suppliers and verifying purity via elemental analysis .

Q. What statistical frameworks are appropriate for analyzing dose-dependent gonadotropin suppression in preclinical models using this compound?

  • Answer: Apply nonlinear mixed-effects modeling (NONMEM) to handle longitudinal hormone data, incorporating covariates like body weight and sex. Use Akaike information criterion (AIC) to compare sigmoidal vs. log-linear dose-response models. Include Bayesian posterior predictive checks to validate model robustness .

Methodological Considerations for Data Interpretation

  • Handling Contradictory Results: Pre-register hypotheses to avoid confirmation bias. Use meta-analytic techniques (e.g., random-effects models) to synthesize conflicting findings across studies, and conduct sensitivity analyses to identify confounding variables .
  • Optimizing Experimental Design: Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions. For isotopic studies, ensure sample sizes are powered (α=0.05, β=0.2) to detect ≥20% differences in metabolic half-lives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.